

understanding the chemical structure of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

Cat. No.: B141507

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An In-depth Technical Guide to the Chemical Structure of **2-Chloro-5-ethylphenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic route of **2-Chloro-5-ethylphenol**. Due to the limited availability of direct experimental data for this specific compound, information from structurally related molecules is included for comparative purposes. All quantitative data is summarized in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided.

Chemical Identity and Physical Properties

2-Chloro-5-ethylphenol is an aromatic organic compound. Its core structure consists of a phenol ring substituted with a chlorine atom and an ethyl group.

Identifier	Value
IUPAC Name	2-Chloro-5-ethylphenol
CAS Number	153812-97-6
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
Canonical SMILES	<chem>CCC1=CC(=C(C=C1)Cl)O</chem>
InChI	InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
InChIKey	CKMBKXCVJBMYOH-UHFFFAOYSA-N

Physical Property	Value	Source
Boiling Point	225.2 °C at 760 mmHg (Predicted)	[1]
Density	1.18 g/cm ³ (Predicted)	[1]
Flash Point	90 °C (Predicted)	[1]
XLogP3	3.0 (Computed)	[2]
Hydrogen Bond Donor Count	1 (Computed)	[2]
Hydrogen Bond Acceptor Count	1 (Computed)	[2]
Rotatable Bond Count	1 (Computed)	[2]
Topological Polar Surface Area	20.2 Å ² (Computed)	[2]

Spectroscopic Data (Reference Data from 2-Chloro-5-methylphenol)

Direct experimental spectroscopic data for **2-Chloro-5-ethylphenol** is not readily available in the public domain. Therefore, data for the structurally similar compound, 2-Chloro-5-

methylphenol (CAS: 615-74-7), is presented here as a reference. The primary difference is the substitution of a methyl group for the ethyl group, which will lead to predictable differences in the NMR and mass spectra.

¹H NMR Spectrum of 2-Chloro-5-methylphenol

- ¹H NMR (90 MHz, CDCl₃): δ 7.08 (d, J=7.9 Hz, 1H), 6.84 (d, J=1.9 Hz, 1H), 6.65 (dd, J=7.9, 1.9 Hz, 1H), 5.15 (s, 1H, OH), 2.25 (s, 3H, CH₃).[3]
- Expected Differences for **2-Chloro-5-ethylphenol**: The singlet at 2.25 ppm for the methyl group would be replaced by a quartet around 2.6 ppm (CH₂) and a triplet around 1.2 ppm (CH₃) for the ethyl group. The aromatic proton signals would be very similar.

¹³C NMR Spectrum of 2-Chloro-5-methylphenol

- ¹³C NMR data is available for 2-Chloro-4,5-dimethylphenol, but not for 2-Chloro-5-methylphenol. This data is not a suitable proxy.

IR Spectrum of 2-Chloro-5-methylphenol

- Key Absorptions (KBr disc): 3400-3300 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (aromatic C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch), 1250-1150 cm⁻¹ (C-O stretch), 800-750 cm⁻¹ (C-Cl stretch).[4]
- Expected Similarities for **2-Chloro-5-ethylphenol**: The IR spectrum is expected to be very similar, with the primary difference being a slightly stronger aliphatic C-H stretching absorption due to the ethyl group.

Mass Spectrum of 2-Chloro-5-methylphenol

- Key Fragments (m/z): 142 (M⁺), 107 (M⁺ - Cl), 77 (C₆H₅⁺).[5]
- Expected Differences for **2-Chloro-5-ethylphenol**: The molecular ion peak (M⁺) would be at m/z 156. A significant fragment would be expected at m/z 141, corresponding to the loss of a methyl group (benzylic cleavage). The loss of the chlorine atom would result in a fragment at m/z 121.

Plausible Experimental Protocol for Synthesis

A plausible synthesis for **2-Chloro-5-ethylphenol** involves the direct chlorination of 3-ethylphenol. The hydroxyl group is an ortho-, para-director, and the ethyl group is also an ortho-, para-director. Therefore, chlorination is expected to occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the ethyl group, and one of the ortho positions is sterically hindered by the ethyl group, thus favoring chlorination at the other ortho position.

Reaction: Chlorination of 3-Ethylphenol

Reactants:

- 3-Ethylphenol
- Sulfuryl chloride (SO_2Cl_2)
- Dichloromethane (CH_2Cl_2) (solvent)

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylphenol (10.0 g, 81.9 mmol) in dichloromethane (100 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add sulfuryl chloride (11.05 g, 81.9 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **2-Chloro-5-ethylphenol**.

This protocol is based on general methods for the chlorination of phenols.[6]

Mandatory Visualizations

Chemical Structure and Identifiers

Caption: Chemical structure and key identifiers of **2-Chloro-5-ethylphenol**.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for **2-Chloro-5-ethylphenol**.

Logical Relationship for Potential Application

Caption: Logical pathway for investigating the potential of **2-Chloro-5-ethylphenol**.

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- To cite this document: BenchChem. [understanding the chemical structure of 2-Chloro-5-ethylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141507#understanding-the-chemical-structure-of-2-chloro-5-ethylphenol]

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Phone: (601) 213-4426

Email: info@benchchem.com